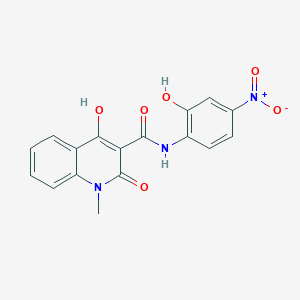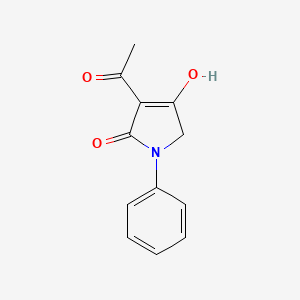
N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of pro-apoptotic genes. This compound also inhibits the activity of angiogenic factors such as vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit the activity of HDACs without affecting other enzymes or proteins. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in scientific research. One direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is the investigation of the anti-inflammatory and antioxidant properties of this compound in other disease models. Additionally, the potential use of this compound as a therapeutic agent for diabetes and other metabolic disorders warrants further investigation.
Méthodes De Synthèse
N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been synthesized using various methods. One of the methods involves the reaction of 4-fluorobenzylamine with 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of urea in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is then heated to reflux, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression and are often overexpressed in cancer cells.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c18-11-7-5-10(6-8-11)9-19-17(23)20-14-15(21)12-3-1-2-4-13(12)24-16(14)22/h1-8,21H,9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPUURHLBMNPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)NC(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)



![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)






